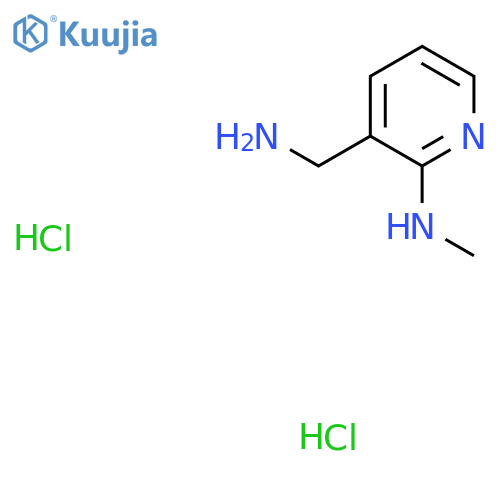

Cas no 2551119-53-8 (3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride)

2551119-53-8 structure

商品名:3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride

CAS番号:2551119-53-8

MF:C7H13Cl2N3

メガワット:210.104219198227

MDL:MFCD32874755

CID:5461630

PubChem ID:165871525

3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride

- Z4763824006

-

- MDL: MFCD32874755

- インチ: 1S/C7H11N3.2ClH/c1-9-7-6(5-8)3-2-4-10-7;;/h2-4H,5,8H2,1H3,(H,9,10);2*1H

- InChIKey: IQDBUOIUACAFEH-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.N(C)C1C(=CC=CN=1)CN

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 94.9

- トポロジー分子極性表面積: 50.9

3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27692115-0.25g |

3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride |

2551119-53-8 | 95.0% | 0.25g |

$172.0 | 2025-03-20 | |

| Aaron | AR028H58-100mg |

3-(aminomethyl)-N-methylpyridin-2-aminedihydrochloride |

2551119-53-8 | 95% | 100mg |

$190.00 | 2025-02-16 | |

| Aaron | AR028H58-2.5g |

3-(aminomethyl)-N-methylpyridin-2-aminedihydrochloride |

2551119-53-8 | 95% | 2.5g |

$1178.00 | 2025-02-16 | |

| 1PlusChem | 1P028GWW-250mg |

3-(aminomethyl)-N-methylpyridin-2-aminedihydrochloride |

2551119-53-8 | 95% | 250mg |

$267.00 | 2024-05-20 | |

| Enamine | EN300-27692115-10g |

3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride |

2551119-53-8 | 95% | 10g |

$1839.0 | 2023-09-10 | |

| 1PlusChem | 1P028GWW-5g |

3-(aminomethyl)-N-methylpyridin-2-aminedihydrochloride |

2551119-53-8 | 95% | 5g |

$1595.00 | 2024-05-20 | |

| Aaron | AR028H58-250mg |

3-(aminomethyl)-N-methylpyridin-2-aminedihydrochloride |

2551119-53-8 | 95% | 250mg |

$262.00 | 2025-02-16 | |

| Aaron | AR028H58-5g |

3-(aminomethyl)-N-methylpyridin-2-aminedihydrochloride |

2551119-53-8 | 95% | 5g |

$1730.00 | 2025-02-16 | |

| Aaron | AR028H58-10g |

3-(aminomethyl)-N-methylpyridin-2-aminedihydrochloride |

2551119-53-8 | 95% | 10g |

$2554.00 | 2025-02-16 | |

| Enamine | EN300-27692115-1.0g |

3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride |

2551119-53-8 | 95.0% | 1.0g |

$428.0 | 2025-03-20 |

3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride 関連文献

-

Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

2551119-53-8 (3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride) 関連製品

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量